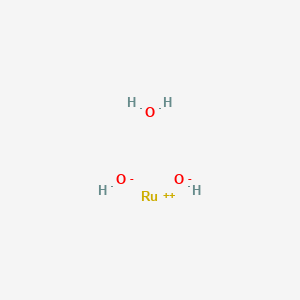
Dihydroxyruthenium(IV) oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroxyruthenium(IV) oxide, also known as ruthenium dioxide hydrate, is an inorganic compound with the chemical formula RuO₂·2H₂O. This compound is a hydrated form of ruthenium(IV) oxide and is known for its unique properties and applications in various fields, including catalysis, electronics, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: Dihydroxyruthenium(IV) oxide can be synthesized through several methods. One common method involves the oxidation of ruthenium trichloride (RuCl₃) in an aqueous solution. The reaction typically involves the use of an oxidizing agent such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) under controlled conditions. The resulting product is then purified and hydrated to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through chemical vapor deposition (CVD) or electroplating techniques. These methods allow for the controlled deposition of ruthenium dioxide on various substrates, which can then be hydrated to form the desired compound. The use of CVD involves the reaction of volatile ruthenium compounds with oxygen at high temperatures, while electroplating involves the reduction of ruthenium ions in an electrolytic solution.
化学反应分析
Types of Reactions: Dihydroxyruthenium(IV) oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents such as sodium periodate (NaIO₄), this compound can be further oxidized to form higher oxidation state compounds like ruthenium tetroxide (RuO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) can reduce this compound to lower oxidation state compounds, including ruthenium(III) complexes.
Substitution: Ligand substitution reactions can occur when this compound reacts with various ligands, leading to the formation of new ruthenium complexes.
Major Products Formed: The major products formed from these reactions include ruthenium tetroxide (RuO₄), ruthenium(III) complexes, and various substituted ruthenium compounds, depending on the specific reagents and conditions used.
科学研究应用
Dihydroxyruthenium(IV) oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation reactions and hydrogenation processes.
Biology: Research has explored its potential use in biological systems, particularly in the development of biosensors and bioelectronic devices.
Medicine: this compound is being investigated for its potential use in cancer therapy, particularly in the development of ruthenium-based anticancer drugs.
Industry: It is used in the production of supercapacitors, where its high charge transfer capability makes it an excellent electrode material. Additionally, it is used in the coating of titanium anodes for the electrolytic production of chlorine.
作用机制
The mechanism of action of dihydroxyruthenium(IV) oxide involves its ability to undergo redox reactions, which allows it to act as an effective catalyst in various chemical processes. The compound can facilitate electron transfer reactions, making it useful in applications such as catalysis and energy storage. In biological systems, its mechanism of action may involve interactions with cellular components, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
相似化合物的比较
Ruthenium(IV) oxide (RuO₂): This compound is similar to dihydroxyruthenium(IV) oxide but lacks the hydrated water molecules. It is widely used as a catalyst and in electronic applications.
Ruthenium tetroxide (RuO₄): A highly oxidizing compound used in organic synthesis and as an intermediate in the purification of ruthenium.
Osmium tetroxide (OsO₄): Similar in structure and properties to ruthenium tetroxide, it is used as a staining agent in electron microscopy and as an oxidizing agent in organic chemistry.
Uniqueness: this compound is unique due to its hydrated form, which imparts different physical and chemical properties compared to its anhydrous counterpart. The presence of water molecules can influence its reactivity and stability, making it suitable for specific applications where hydration is beneficial.
属性
IUPAC Name |
ruthenium(2+);dihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Ru/h3*1H2;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUMEKQXVAMGMG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O3Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643091.png)
![6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2643092.png)

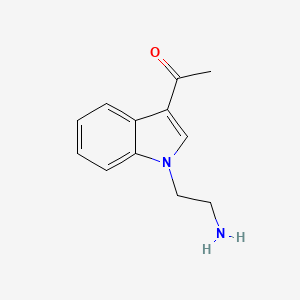
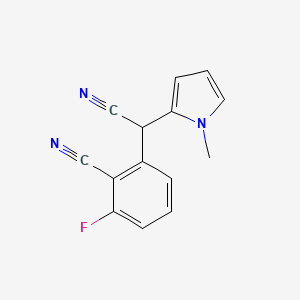
![5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2643099.png)
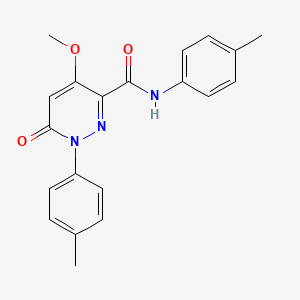
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2643101.png)
![4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2643103.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2643104.png)
![2-Methyl-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2643106.png)
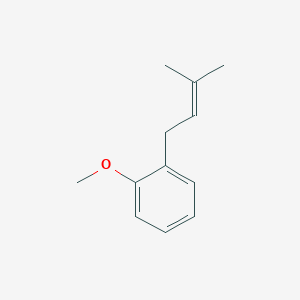
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)
![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)
